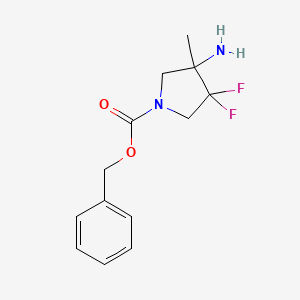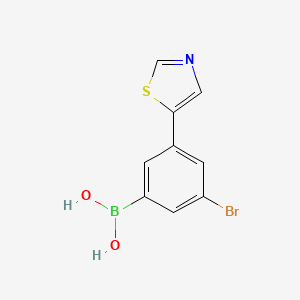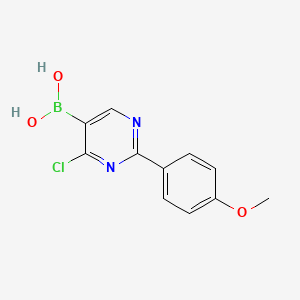
(4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a pyrimidine ring in its structure makes it a versatile reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(4-methoxyphenyl)pyrimidine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of the corresponding halide using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon), and sometimes the addition of ligands to stabilize the palladium catalyst.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid is used as a building block for the construction of complex molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the synthesis of natural products and polymers.
Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives can be used to create molecules with biological activity, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including OLEDs (organic light-emitting diodes) and other electronic components.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond between the two aryl groups, regenerating the palladium catalyst for further cycles.
Vergleich Mit ähnlichen Verbindungen
(4-Methoxyphenyl)boronic acid: Similar in structure but lacks the pyrimidine ring, making it less versatile in certain reactions.
(2,4-Dimethoxypyrimidin-5-yl)boronic acid: Contains additional methoxy groups, which can influence its reactivity and selectivity in chemical reactions.
(2-Chloropyrimidin-5-yl)boronic acid: Similar pyrimidine structure but with different substituents, affecting its chemical properties and applications.
Uniqueness: The unique combination of a chloro and methoxy substituent on the pyrimidine ring, along with the boronic acid group, gives (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid distinct reactivity and versatility in various chemical transformations.
Eigenschaften
Molekularformel |
C11H10BClN2O3 |
|---|---|
Molekulargewicht |
264.47 g/mol |
IUPAC-Name |
[4-chloro-2-(4-methoxyphenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H10BClN2O3/c1-18-8-4-2-7(3-5-8)11-14-6-9(12(16)17)10(13)15-11/h2-6,16-17H,1H3 |
InChI-Schlüssel |
LHKHSBVADBGRJK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1Cl)C2=CC=C(C=C2)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


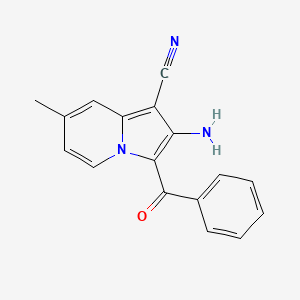
![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)

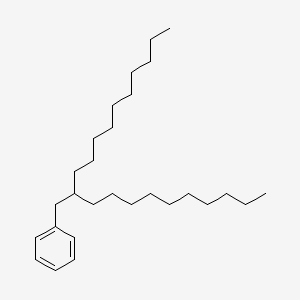
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)

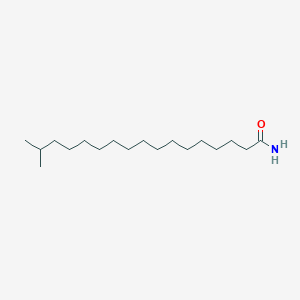
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083943.png)
![Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-](/img/structure/B14083950.png)



